

Application Notes and Protocols for the Quantification of Sacubitril and Its Intermediates

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Compound of Interest

(2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate

Compound Name: *hydrochloride*

Cat. No.: B15556501

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Introduction: The Analytical Imperative for Sacubitril

Sacubitril, a first-in-class neprilysin inhibitor, represents a significant advancement in the treatment of heart failure when combined with the angiotensin II receptor blocker, valsartan.^[1] As a prodrug, Sacubitril is converted in vivo to its active metabolite, sacubitrilat (LBQ657), which exerts the therapeutic effect. The chemical complexity of Sacubitril, featuring multiple chiral centers, necessitates rigorous analytical oversight throughout its lifecycle—from the quantification of synthetic intermediates during manufacturing to the determination of the active pharmaceutical ingredient (API) in final dosage forms and its metabolites in biological fluids.^[2]

These application notes provide a comprehensive guide for researchers, quality control analysts, and drug development professionals to the predominant analytical techniques for the quantification of Sacubitril and its key process intermediates and degradation products. The methodologies detailed herein are grounded in established scientific principles and validated protocols reported in peer-reviewed literature, ensuring both technical accuracy and practical applicability.

Understanding the Analytes: Sacubitril and Its Key Intermediates

A robust analytical strategy is predicated on a thorough understanding of the target molecules. The primary analytes of interest are Sacubitril itself, its active metabolite sacubitrilat, and critical intermediates that can impact the purity, stability, and efficacy of the final drug product.

Key Synthetic Intermediates: The synthesis of Sacubitril involves several key precursors, the monitoring of which is crucial for process control and final product quality. A pivotal intermediate reported in multiple synthetic routes is (2R,4S)-5-((1,1'-biphenyl)-4-yl)-4-amino-2-methylpentanoic acid ethyl ester and its hydrochloride salt.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Degradation Products as Intermediates: Stability-indicating methods are designed to resolve Sacubitril from its degradation products, which are also considered process-related intermediates. Forced degradation studies involving acid, base, oxidation, heat, and light are employed to generate and identify these compounds.[\[8\]](#)[\[9\]](#)

Chromatographic Techniques for Quantification

High-performance liquid chromatography (HPLC) and its advanced iterations, ultra-high-performance liquid chromatography (UPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), are the cornerstone techniques for the analysis of Sacubitril and its intermediates.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times. This technique is widely employed for the simultaneous quantification of Sacubitril and Valsartan in pharmaceutical dosage forms.[\[1\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocol: Simultaneous Quantification of Sacubitril and Valsartan in Tablets

- **Instrumentation:** HPLC system with UV-Vis or Photodiode Array (PDA) detector.
- **Column:** Phenomenex Luna C18 (250 mm x 4.6 mm, 5 μ m) or equivalent.[\[1\]](#)
- **Mobile Phase:** A mixture of acetonitrile, methanol, and water (e.g., 30:55:15 v/v/v).[\[1\]](#)
Isocratic or gradient elution can be employed depending on the complexity of the sample

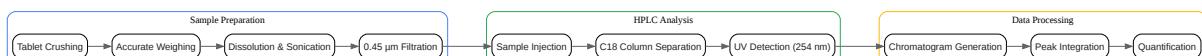
matrix.

- Flow Rate: 0.8 to 1.5 mL/min.[10][12]
- Column Temperature: Ambient or controlled at 30°C.[12]
- Detection Wavelength: 254 nm.[9][12]
- Sample Preparation:
 - Weigh and finely powder no fewer than 20 tablets.
 - Accurately weigh a portion of the powder equivalent to a target concentration of Sacubitril (e.g., 100 µg/mL) and transfer to a volumetric flask.
 - Add a suitable diluent (e.g., a mixture of water and acetonitrile[10]) and sonicate to dissolve.
 - Make up to volume with the diluent and filter through a 0.45 µm syringe filter before injection.
- Validation: The method should be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][12]

Data Presentation: Typical HPLC Method Validation Parameters

Parameter	Sacubitril	Valsartan	Reference
Linearity Range (µg/mL)	12 - 36.75	13 - 39	[1][13]
Correlation Coefficient (r ²)	> 0.999	> 0.999	[12]
LOD (µg/mL)	0.030 - 0.85	-	[2][9]
LOQ (µg/mL)	0.100 - 2.5	-	[2][9]
Accuracy (%) Recovery)	98.00 - 102.00	98.00 - 102.00	[1][10]
Precision (%RSD)	< 2%	< 2%	[14]

Workflow for RP-HPLC Analysis of Sacubitril



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Caption: Workflow for Sacubitril quantification using RP-HPLC.

Ultra-High-Performance Liquid Chromatography (UPLC)

Principle: UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[5][15]

Experimental Protocol: Rapid UPLC Analysis

- Instrumentation: UPLC system with a PDA detector.

- Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μ m) or equivalent.[16]
- Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile).[14]
- Flow Rate: 0.3 - 0.6 mL/min.[5][16]
- Column Temperature: 30°C.[5][16]
- Detection Wavelength: 271 nm.[14]
- Sample Preparation: Similar to HPLC, but dilutions may be adjusted for the higher sensitivity of the UPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. It is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma.[4][6][7]

Experimental Protocol: Quantification of Sacubitril and Sacubitrilat in Human Plasma

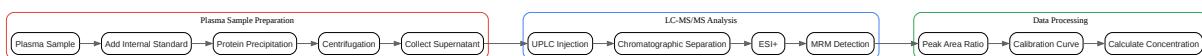
- Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
- Column: A C18 column suitable for LC-MS (e.g., Ultimate® XB-C18, 2.1 x 50 mm, 3.5 μ m). [4]
- Mobile Phase: Gradient elution with 5 mM ammonium acetate and 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[4]
- Ionization Mode: Positive ESI.[4]
- MRM Transitions:
 - Sacubitril: m/z 412.23 → 266.19[15]

- Sacubitrilat (LBQ657): m/z 384.2 → 238.1
- Valsartan: m/z 436.29 → 235.19[15]
- Internal Standard: Isotopically labeled standards such as Sacubitril-d4 and Valsartan-d3 are used to ensure accuracy.[4]
- Sample Preparation (Protein Precipitation):
 - To 100 µL of plasma, add an internal standard solution.
 - Add 300 µL of acetonitrile to precipitate proteins.
 - Vortex and centrifuge.
 - Inject a portion of the supernatant into the LC-MS/MS system.

Data Presentation: LC-MS/MS Method Validation Parameters

Analyte	Linearity Range (ng/mL)	LLOQ (ng/mL)	Accuracy (% Bias)	Precision (%RSD)	Reference
Sacubitril	2.00 - 4000	2.00	± 15%	< 15%	[4]
Sacubitrilat (LBQ657)	5.00 - 10000	5.00	± 15%	< 15%	[4]
Valsartan	5.00 - 10000	5.00	± 15%	< 15%	[4]

Workflow for LC-MS/MS Bioanalysis



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Caption: Bioanalytical workflow for Sacubitril using LC-MS/MS.

High-Performance Thin-Layer Chromatography (HPTLC)

Principle: HPTLC is a planar chromatographic technique that offers the advantage of high sample throughput, as multiple samples can be analyzed simultaneously. It is a cost-effective method for the quantification of Sacubitril and Valsartan in pharmaceutical formulations.

Experimental Protocol: HPTLC Quantification

- **Stationary Phase:** Pre-coated silica gel 60 F254 aluminum plates.
- **Mobile Phase:** A mixture of toluene, methanol, ethyl acetate, and glacial acetic acid (e.g., 8:2:1:1 v/v/v/v).
- **Sample Application:** Apply samples as bands using an automated applicator.
- **Development:** Develop the plate in a saturated chromatographic chamber.
- **Detection:** Densitometric scanning at 252 nm.
- **Results:** The R_f values for Sacubitril and Valsartan are typically around 0.33 and 0.43, respectively, under these conditions.

Data Presentation: HPTLC Method Validation Parameters

Parameter	Sacubitril	Valsartan	Reference
Linearity Range (ng/band)	4000 - 14000	400 - 1400	
Correlation Coefficient (r ²)	> 0.997	> 0.994	
Accuracy (%) Recovery	99.03	100.74	
Precision (%RSD)	< 1%	< 1%	

Analytical Approaches for Sacubitril Intermediates

While validated methods for synthetic intermediates are not as widely published as for the final API, their quantification can be achieved by adapting the aforementioned techniques.

Proposed HPLC/UPLC Method for (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester:

- Rationale: This intermediate possesses a chromophore (biphenyl group) and is amenable to reversed-phase chromatography.
- Column: C18 column.
- Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., ammonium formate) and an organic modifier (acetonitrile or methanol) would likely be effective.
- Detection: UV detection around 254 nm.
- Quantification: An external standard of the purified intermediate would be required for accurate quantification.

Proposed LC-MS/MS Method for Synthetic Intermediates:

- Rationale: For intermediates lacking a strong chromophore or for trace-level quantification, LC-MS/MS offers unparalleled sensitivity and selectivity.
- Methodology: A similar approach to the bioanalytical method can be used. The MRM transitions would need to be optimized for each specific intermediate. This involves determining the precursor ion (typically $[M+H]^+$) and identifying a stable product ion after collision-induced dissociation.

Conclusion

A suite of powerful analytical techniques is available for the robust quantification of Sacubitril and its intermediates. RP-HPLC and UPLC are workhorse methods for quality control in pharmaceutical manufacturing, offering excellent precision and accuracy. For high-sensitivity analysis in biological matrices, LC-MS/MS is the undisputed method of choice. HPTLC provides a high-throughput, cost-effective alternative for routine analysis. The successful

implementation of these methods, underpinned by rigorous validation, is paramount to ensuring the quality, safety, and efficacy of this life-saving therapeutic agent.

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